molecular formula C9H11N3O4 B1458649 3-Morpholino-4-nitropyridine 1-oxide CAS No. 1704064-38-9

3-Morpholino-4-nitropyridine 1-oxide

Cat. No. B1458649
CAS RN: 1704064-38-9
M. Wt: 225.2 g/mol
InChI Key: HWWWSEDRYKOLCC-UHFFFAOYSA-N
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Description

3-Morpholino-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C9H11N3O4 . It has a molecular weight of 225.2 g/mol . This compound is used in the field of pharmaceutical testing .


Synthesis Analysis

The synthesis of nitropyridines, which are similar to 3-Morpholino-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of nitropyridine-1-oxides, which are similar to 3-Morpholino-4-nitropyridine 1-oxide, has been studied using the Cambridge Structural Database (CSD) and density functional theory (DFT) calculations . These studies have demonstrated the relevance of π-hole interactions in para-nitro substituted pyridine-1-oxides .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Scientific Research Applications

Supramolecular Chemistry

3-Morpholino-4-nitropyridine 1-oxide is an excellent π-hole donor, which plays a significant role in supramolecular chemistry. The π-hole interactions, particularly involving the nitro group, are crucial for the formation of noncovalent bonds in molecular assemblies . This compound’s ability to engage in multiple interactions makes it a valuable component in designing supramolecular structures, such as self-assembled systems.

Crystal Engineering

In crystal engineering, the compound’s propensity to participate in π-hole interactions via the nitro group is leveraged. Concurrently, the N-oxide group acts as an electron donor, engaging in various interactions like hydrogen bonding and halogen bonding. This dual functionality facilitates the design of complex crystal structures with desired properties .

Nonlinear Optical Materials

The electronic ‘push-pull’ property of the N-oxide bond in 3-Morpholino-4-nitropyridine 1-oxide allows for the substitution of donor and acceptor groups. This characteristic is essential in the development of efficient nonlinear optical crystals, where the nitro group ensures dipole cancellation, a critical factor in the material’s optical properties .

Host-Guest Complexes

This compound’s molecular structure is conducive to forming host-guest complexes. The π-hole interactions facilitate the binding of guest molecules, which is a fundamental aspect of molecular recognition processes. Such complexes have implications in areas like sensor design and targeted drug delivery .

Supramolecular Assemblies

The self-assembly properties of 3-Morpholino-4-nitropyridine 1-oxide are exemplified by its ability to form tetramers through double π-hole interactions. These assemblies are not only interesting from a structural point of view but also have potential applications in creating nanoscale devices and materials .

Cooperativity in Molecular Interactions

The compound demonstrates strong to moderate cooperativity effects between π-hole and σ-hole bonding interactions. By studying these interactions, researchers can better understand the synergistic effects in molecular systems, which is vital for the design of new molecules with enhanced functionalities .

Safety and Hazards

The safety data sheet for similar compounds like 3-Methyl-4-nitropyridine 1-oxide indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions in the study of nitropyridines and similar compounds like 3-Morpholino-4-nitropyridine 1-oxide involve the use of microreaction technology to increase the process safety and efficiency of fast highly exothermic reactions . This technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates .

properties

IUPAC Name

4-(4-nitro-1-oxidopyridin-1-ium-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-11-2-1-8(12(14)15)9(7-11)10-3-5-16-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWSEDRYKOLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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